![molecular formula C10H7ClFNO2 B2678290 4-Chloro-7-fluoro-3-methoxy-2H-isoquinolin-1-one CAS No. 2445791-73-9](/img/structure/B2678290.png)
4-Chloro-7-fluoro-3-methoxy-2H-isoquinolin-1-one
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Description
4-Chloro-7-fluoro-3-methoxy-2H-isoquinolin-1-one, also known as AG-1478, is a synthetic compound that belongs to the class of quinazoline-based tyrosine kinase inhibitors. It was first synthesized in 1994 by scientists at Pfizer, Inc. for the purpose of developing a targeted therapy for cancer. Since then, AG-1478 has been extensively studied for its potential use in cancer treatment and other scientific research applications.
Scientific Research Applications
Crystal Structure Analysis
The compound can be used in crystal structure analysis . The study of crystal structures allows researchers to understand the arrangement of atoms within a crystal and how this arrangement affects the physical properties of the substance .
Agrochemical Applications
Trifluoromethylpyridines, which are structurally similar to the compound , are widely used in the agrochemical industry . They are used in the protection of crops from pests . It’s possible that “4-Chloro-7-fluoro-3-methoxy-2H-isoquinolin-1-one” could have similar applications.
Pharmaceutical Applications
The compound could potentially be used in the pharmaceutical industry . Trifluoromethylpyridines, which share a similar structure, are used in several pharmaceutical products . They are thought to have unique biological activities due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Anticancer Activities
The compound could potentially have anticancer activities . A structurally similar compound showed excellent anticancer activities against hepatoma cells, colon cancer cells, and lung cancer cells in vitro .
Anti-inflammatory Activities
The compound could potentially have anti-inflammatory activities . 3,4-dihydronaphthalen-1 (2 H)-one (DHN) derivatives, which are structurally similar to the compound , have been used as novel allergic and inflammatory responses modifiers .
Antimicrobial Activities
The compound could potentially have antimicrobial activities . A study showed that piperazine chrome-2-one derivatives, which are structurally similar to the compound , have antibacterial activity .
properties
IUPAC Name |
4-chloro-7-fluoro-3-methoxy-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10-8(11)6-3-2-5(12)4-7(6)9(14)13-10/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIUCTMURSNNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C(C=C2)F)C(=O)N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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